4-(Azepan-1-yl)-3-(benzenesulfonyl)quinoline
Description
Properties
IUPAC Name |
4-(azepan-1-yl)-3-(benzenesulfonyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-26(25,17-10-4-3-5-11-17)20-16-22-19-13-7-6-12-18(19)21(20)23-14-8-1-2-9-15-23/h3-7,10-13,16H,1-2,8-9,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYKDMNCVKMAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-yl)-3-(benzenesulfonyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the benzenesulfonyl group: The quinoline derivative is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the azepane ring: The final step involves the nucleophilic substitution reaction where the sulfonylated quinoline is reacted with azepane under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-yl)-3-(benzenesulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-(Azepan-1-yl)-3-(benzenesulfonyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)-3-(benzenesulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. The azepane ring may enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Substituent Positions and Activities of Selected Quinoline Derivatives
Role of the Azepane vs. Piperidine/Piperazine Moieties
The azepane ring (7-membered) in the target compound contrasts with six-membered rings in analogs:
- Enamine Ltd.
- 3-(Benzenesulfonyl)-6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline: The piperazine ring (6-membered, two nitrogens) at position 4 could enhance hydrogen bonding but reduce lipophilicity compared to azepane .
Table 2: Ring Size and Physicochemical Properties
Biological Activity
4-(Azepan-1-yl)-3-(benzenesulfonyl)quinoline is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Quinoline derivatives are known for their diverse pharmacological properties, and this specific compound has garnered attention for its unique structural features that may enhance its biological efficacy.
Chemical Structure and Properties
The compound features a quinoline core substituted with an azepane ring and a benzenesulfonyl group. This configuration is hypothesized to influence its interaction with biological targets, potentially enhancing its activity against various cancer cell lines and microbial strains.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against leukemia cell lines. The mechanism often involves the induction of apoptosis through modulation of key regulatory proteins such as BCL-2 and BAX, which are crucial in the mitochondrial apoptosis pathway.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MV-4-11 (Leukemia) | TBD | Induction of apoptosis |
| Benzofuro[3,2-c]quinoline | MV-4-11 | 0.12 | Hydroxyl group at C5 enhances activity |
| 8-Hydroxyquinoline | A549 (Lung Cancer) | 36 | Modulation of cell cycle regulators |
Antimicrobial Activity
Quinoline derivatives have also shown promise as antimicrobial agents. The presence of the benzenesulfonyl group is believed to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against resistant strains.
Table 2: Antimicrobial Efficacy of Related Quinoline Compounds
| Compound | Target Bacteria | MIC (µg/mL) | Notes |
|---|---|---|---|
| This compound | MRSA | TBD | Potentially effective against resistant strains |
| 8-Hydroxyquinoline | Staphylococcus aureus | 16 | Moderate activity |
Mechanistic Insights
The biological activity of quinoline derivatives is often attributed to their ability to interact with specific molecular targets within cells. For example, studies indicate that these compounds can inhibit topoisomerase enzymes, which play a crucial role in DNA replication and repair processes. This inhibition can lead to DNA damage and subsequent cell death in rapidly dividing cancer cells.
Case Studies
- Case Study on Leukemia Treatment : A study involving a series of benzofuro[3,2-c]quinolines demonstrated that modifications at specific positions significantly affected their cytotoxicity against MV-4-11 cells. The most active derivative exhibited an IC50 value of 0.12 µM, indicating potent activity compared to standard chemotherapeutics.
- Antimicrobial Resistance : Research on the antimicrobial properties of quinoline derivatives revealed that certain modifications could enhance efficacy against MRSA. Compounds with a hydroxyl group at position 8 showed increased potency, potentially offering new avenues for treating antibiotic-resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
